2-((Cyclopropylamino)methyl)phenylboronic acid

Description

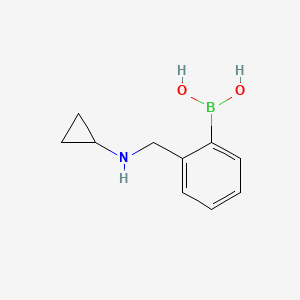

2-((Cyclopropylamino)methyl)phenylboronic acid is an organic compound with the molecular formula C10H14BNO2 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring and a cyclopropylamino group

Properties

IUPAC Name |

[2-[(cyclopropylamino)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO2/c13-11(14)10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12-14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDTXMPMOBFVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CNC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropylamino)methyl)phenylboronic acid typically involves the reaction of a phenylboronic acid derivative with a cyclopropylamine. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropylamino)methyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halides or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-((Cyclopropylamino)methyl)phenylboronic acid has several scientific research applications, including:

Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

Mechanism of Action

The mechanism by which 2-((Cyclopropylamino)methyl)phenylboronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and other proteins. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: Lacks the cyclopropylamino group, making it less sterically hindered and potentially less reactive in certain contexts.

Cyclopropylboronic acid: Contains a cyclopropyl group but lacks the phenyl ring, resulting in different electronic and steric properties.

Aminomethylphenylboronic acid: Similar structure but with different substituents, leading to variations in reactivity and applications.

Uniqueness

2-((Cyclopropylamino)methyl)phenylboronic acid is unique due to the presence of both a cyclopropylamino group and a phenylboronic acid moiety.

Biological Activity

2-((Cyclopropylamino)methyl)phenylboronic acid (CAS No. 1335490-75-9) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in cancer therapeutics and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C11H16B N2O2

- Molecular Weight: 220.08 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site.

- Targeting Cancer Cells: The compound has shown potential in selectively inhibiting tumor growth in various cancer cell lines, suggesting a mechanism that may involve apoptosis and cell cycle arrest.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Cytotoxicity: In vitro studies have demonstrated that the compound reduces cell viability in multiple cancer cell lines, including breast and prostate cancers. For instance, a study reported a decrease in cell viability to approximately 33% at a concentration of 5 µM against prostate cancer cells (PC-3) while maintaining over 70% viability in healthy cells .

Case Studies

- Triple-Negative Breast Cancer (TNBC): In vivo studies showed that phenylboronic acid derivatives, including this compound, effectively reduced tumor size in TNBC models. The treatment resulted in over 90% inhibition of tumor growth without significant toxicity to normal tissues .

- Mechanistic Insights: Gene expression analysis revealed an upregulation of tumor suppressor genes such as p53 and p21, indicating that the compound may exert its anticancer effects through transcriptional regulation .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other boronic acid derivatives:

| Compound Name | IC50 (µM) | Cancer Cell Line | Selectivity (Cancer/Healthy) |

|---|---|---|---|

| This compound | 5 | PC-3 (Prostate Cancer) | High |

| Phenylboronic Acid Nitrogen Mustards | 0.5 | MDA-MB-468 (Breast Cancer) | Moderate |

| Boronic-Imine Compounds | Varies | Various | High |

Antimicrobial Properties

In addition to its anticancer activity, preliminary studies have suggested that this compound may exhibit antimicrobial properties. It has been tested against various bacterial strains, showing inhibition zones ranging from 7 to 13 mm, indicating potential for development as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.